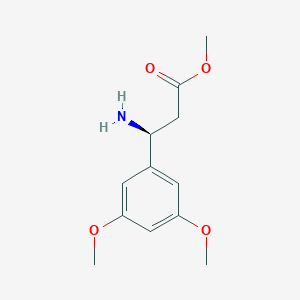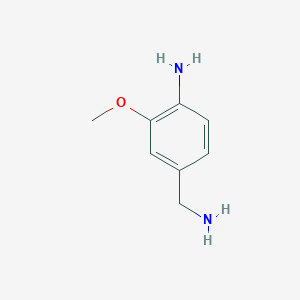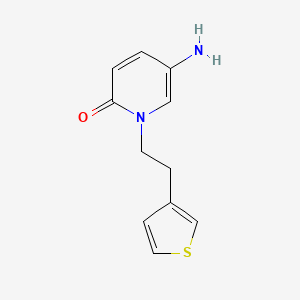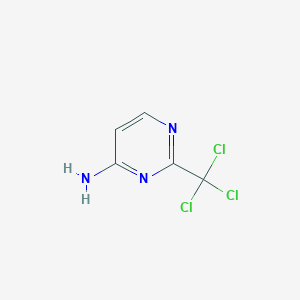
4-Pyrimidinamine, 2-(trichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinamine, 2-(trichloromethyl)- is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of an amino group at the 4-position and a trichloromethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-(trichloromethyl)- typically involves a multi-step process. One common method starts with the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This sequence of acylation and intramolecular cyclization reactions yields the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
4-Pyrimidinamine, 2-(trichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Cycloaddition Reactions: The pyrimidine ring can engage in cycloaddition reactions, forming fused heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: These reactions often require catalysts such as copper salts and are conducted under elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit diverse biological and chemical properties .
科学研究应用
Medicinal Chemistry: The compound has shown promise as an anticancer agent.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
作用机制
The mechanism of action of 4-Pyrimidinamine, 2-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to the Bcl-2 protein, an anti-apoptotic protein, thereby inducing apoptosis in cancer cells . The compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and BAX .
相似化合物的比较
Similar Compounds
4-Chloro-2-(trichloromethyl)pyrimidine: This compound shares a similar structure but has a chlorine atom at the 4-position instead of an amino group.
2-(Trichloromethyl)pyrimidine Derivatives: These derivatives include various substitutions at different positions on the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
4-Pyrimidinamine, 2-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it a versatile intermediate for synthesizing a wide range of pyrimidine derivatives .
属性
CAS 编号 |
112913-71-0 |
|---|---|
分子式 |
C5H4Cl3N3 |
分子量 |
212.46 g/mol |
IUPAC 名称 |
2-(trichloromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4Cl3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11) |
InChI 键 |
UXCSRGSPNUEYBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


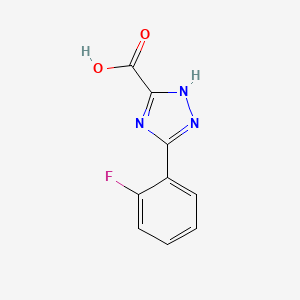
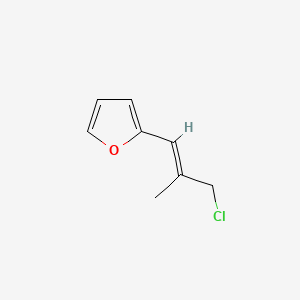
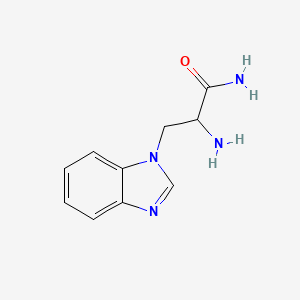
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)
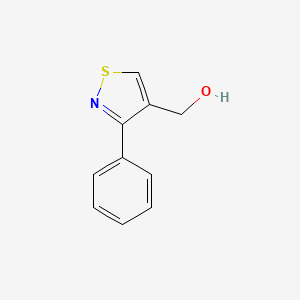

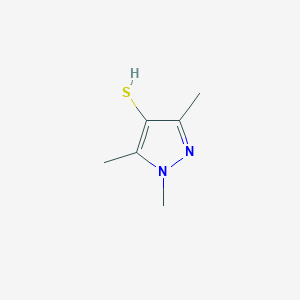

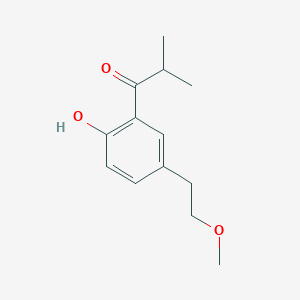
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)

